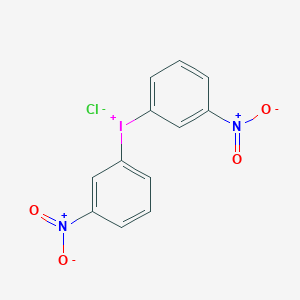![molecular formula C14H18ClNO3 B14730989 Pentyl 3-[(chloroacetyl)amino]benzoate CAS No. 6307-68-2](/img/structure/B14730989.png)
Pentyl 3-[(chloroacetyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentyl 3-[(chloroacetyl)amino]benzoate is an organic compound with the molecular formula C14H18ClNO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl ester group, and the amino group is substituted with a chloroacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 3-[(chloroacetyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with pentanol, followed by the chloroacetylation of the resulting ester. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The chloroacetylation step may require the use of chloroacetyl chloride in the presence of a base like pyridine to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Pentyl 3-[(chloroacetyl)amino]benzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 3-[(chloroacetyl)amino]benzoic acid and pentanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis: The major products are 3-[(chloroacetyl)amino]benzoic acid and pentanol.
科学研究应用
Pentyl 3-[(chloroacetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of pentyl 3-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. This can result in various biological effects, such as antimicrobial activity or anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- Ethyl 3-[(chloroacetyl)amino]benzoate
- Methyl 3-[(chloroacetyl)amino]benzoate
- Butyl 3-[(chloroacetyl)amino]benzoate
Uniqueness
Pentyl 3-[(chloroacetyl)amino]benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl, methyl, and butyl analogs, the pentyl ester may provide different pharmacokinetic properties, such as improved membrane permeability and longer half-life in biological systems .
属性
CAS 编号 |
6307-68-2 |
|---|---|
分子式 |
C14H18ClNO3 |
分子量 |
283.75 g/mol |
IUPAC 名称 |
pentyl 3-[(2-chloroacetyl)amino]benzoate |
InChI |
InChI=1S/C14H18ClNO3/c1-2-3-4-8-19-14(18)11-6-5-7-12(9-11)16-13(17)10-15/h5-7,9H,2-4,8,10H2,1H3,(H,16,17) |
InChI 键 |
AKLJCWYDPQEKGN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(=O)C1=CC(=CC=C1)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


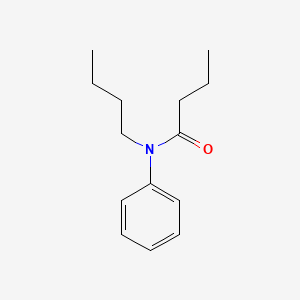
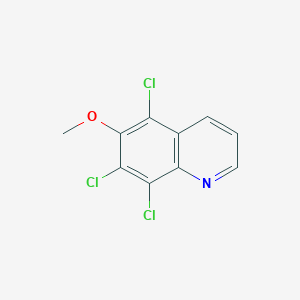

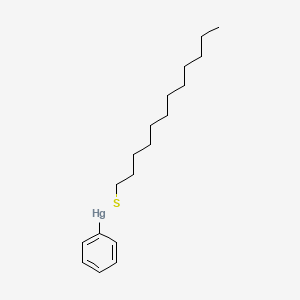

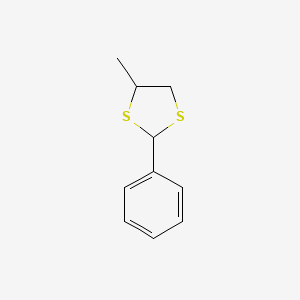
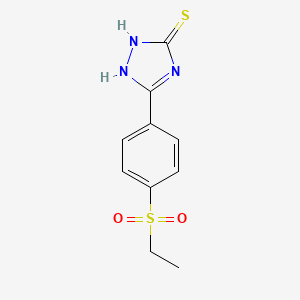

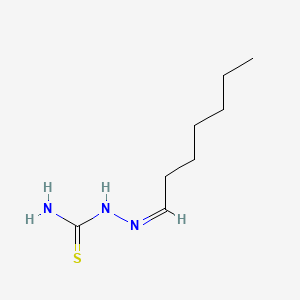
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
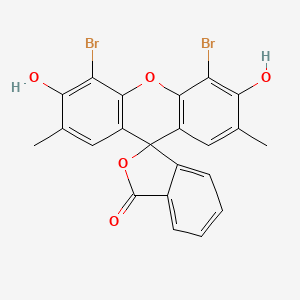
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)

